2-Naphthonitrile

Overview

Description

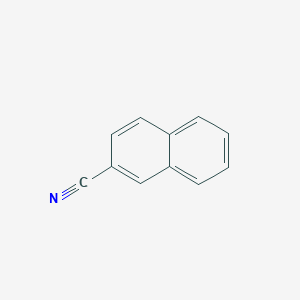

2-Naphthonitrile (C₁₀H₇CN) is an aromatic nitrile compound featuring a naphthalene backbone with a nitrile (-CN) functional group at the 2-position. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and dyes. The nitrile group confers reactivity, enabling transformations into amines, carboxylic acids, or heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthonitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus pentoxide (P4O10) to form nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-bromonaphthalene with sodium cyanide under controlled conditions .

Chemical Reactions Analysis

2-Naphthonitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 2-naphthoic acid.

Reduction: Reduction of this compound using lithium aluminum hydride results in the formation of 2-naphthylamine.

Grignard Reaction: Reaction with Grignard reagents forms ketones.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Reduction: Lithium aluminum hydride.

Grignard Reaction: Grignard reagents such as methylmagnesium bromide.

Major Products:

Hydrolysis: 2-Naphthoic acid.

Reduction: 2-Naphthylamine.

Grignard Reaction: Corresponding ketones.

Scientific Research Applications

Introduction to 2-Naphthonitrile

This compound, with the molecular formula , is an organic compound that features a cyano group attached to the naphthalene ring. This compound is notable for its diverse applications in scientific research across various fields, including organic synthesis, medicinal chemistry, and materials science. The following sections will explore these applications in detail, supported by case studies and data tables.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and other complex molecules due to its reactive cyano group. The compound can undergo several chemical reactions, including hydrolysis, reduction, and Grignard reactions, making it versatile for synthetic pathways.

Table 1: Common Reactions of this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | 2-Naphthoic acid |

| Reduction | Lithium aluminum hydride | 2-Naphthylamine |

| Grignard Reaction | Grignard reagents (e.g., methylmagnesium bromide) | Corresponding ketones |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Derivatives of this compound have shown promise as antitumor agents and kinase inhibitors. Research indicates that compounds derived from this compound can modulate important biological receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are implicated in various diseases.

Case Study: FXR/PXR Modulation

A study demonstrated that certain derivatives of this compound exhibited significant efficacy in modulating FXR and PXR:

| Compound | FXR Antagonist Efficacy (%) | PXR Agonist Efficacy (%) | Toxicity (50 µM) |

|---|---|---|---|

| Compound 5 | 66% | 68% | Non-toxic |

| Compound 11 | 72% | 105% | Non-toxic |

| Compound 2 | N/A | N/A | Toxic |

These findings suggest that derivatives of this compound could be developed into effective pharmaceuticals targeting metabolic and inflammatory disorders .

Material Science

In material science, this compound is used in the production of liquid crystal materials. Its unique chemical structure allows it to function effectively as a reaction medium for olefin metathesis, which is crucial in synthesizing advanced materials with specific optical properties.

Antimicrobial Activity

Nitriles have been documented to possess antimicrobial effects against various bacterial strains. While specific data on this compound is sparse, its derivatives could potentially yield similar results .

Toxicity Profile

The toxicity profile of this compound indicates that it can be harmful if ingested or inhaled. It is classified as a corrosive and acute toxic agent, causing skin irritation upon exposure. Proper handling protocols are essential for laboratory and industrial applications to mitigate health risks .

Mechanism of Action

The mechanism of action of 2-Naphthonitrile involves its ability to participate in various chemical reactions due to the presence of the cyano group. The cyano group is highly reactive and can undergo nucleophilic addition, reduction, and hydrolysis reactions. These reactions enable this compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Hydroxy-2-naphthonitrile

- Structure : A hydroxyl (-OH) group is adjacent to the nitrile group on the naphthalene ring.

- Properties : Increased polarity compared to 2-Naphthonitrile due to the hydroxyl group, enhancing solubility in polar solvents. The -OH group may participate in hydrogen bonding or oxidation reactions .

2-Naphthylamine (2-AN)

- Structure : An amine (-NH₂) group replaces the nitrile at the 2-position.

- Toxicity: A well-documented carcinogen linked to bladder cancer in humans. Evidence highlights its mutagenicity and role as a degradation product of industrial dyes .

- Regulatory Status: Restricted in industrial applications due to carcinogenicity, unlike this compound, which lacks similar warnings in the evidence .

2-Naphthalenesulfonyl Chloride

- Structure : Features a sulfonyl chloride (-SO₂Cl) group at the 2-position.

- Reactivity : Highly reactive in nucleophilic substitution reactions, commonly used to synthesize sulfonamides. Contrasts with this compound, which is more stable under similar conditions .

- Applications : Reagent in organic synthesis, diverging from this compound’s role as a nitrile precursor .

2-Methylnaphthalene

- Structure : A methyl (-CH₃) group substitutes the nitrile.

- Properties : Hydrophobic hydrocarbon with applications in resin production and fuel additives. Lacks the functional versatility of this compound .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Research Findings

Toxicity and Carcinogenicity

- 2-Naphthylamine: Classified as a potent carcinogen with evidence of bladder cancer in occupational exposures. Its N-hydroxylated metabolites exhibit mutagenicity in E. coli .

- This compound: No carcinogenicity data are provided, but nitriles generally pose risks via cyanide release under metabolic conditions. This contrasts with 2-Naphthylamine’s direct carcinogenicity .

Stability and Degradation

- Degradation Products : 2-Naphthylamine is identified as a mutagenic byproduct of dye degradation (e.g., AB210), emphasizing the need to monitor nitrile stability in industrial processes .

Functional Group Impact

- Nitriles (e.g., this compound) are less prone to forming carcinogenic metabolites compared to amines (2-Naphthylamine), underscoring the role of functional groups in toxicity .

Biological Activity

2-Naphthonitrile is primarily synthesized through various organic reactions, notably including:

- Amidoxime Route : This method involves converting this compound into amidoxime derivatives, which can then be coupled with other chemical entities to yield diverse compounds with potential biological activities .

- Ortho Alkenylation : The compound can also undergo ortho alkenylation reactions, which have been shown to produce derivatives with varied yields, indicating its versatility in synthetic chemistry .

Antimicrobial and Anticancer Properties

Compounds containing nitrile groups, such as this compound, are known for their antimicrobial and anticancer properties. While specific data on this compound is sparse, its structural features suggest it may interact with biological systems in ways similar to other nitriles.

- Antimicrobial Activity : Research has highlighted that nitriles can exhibit significant antimicrobial effects. For instance, related compounds have shown efficacy against various bacterial strains.

- Cytotoxicity : Some studies indicate that this compound could potentially exhibit cytotoxic effects, although specific concentrations and mechanisms require further investigation.

Toxicity Profile

The toxicity profile of this compound indicates it can be harmful if ingested or inhaled. It is classified as a corrosive and acute toxic agent, causing skin irritation and other health hazards upon exposure. Understanding these toxicity levels is crucial for safe handling in laboratory and industrial settings.

Research Findings and Case Studies

Recent studies have explored the biological activity of derivatives synthesized from this compound. Notably:

- FXR/PXR Modulation : Compounds derived from this compound have been identified as dual modulators of farnesoid X receptor (FXR) and pregnane X receptor (PXR), showing promise in treating inflammatory disorders. For example, certain derivatives exhibited efficacies of up to 72% in modulating these receptors in HepG2 cells .

| Compound | FXR Antagonist Efficacy (%) | PXR Agonist Efficacy (%) | Toxicity (50 µM) |

|---|---|---|---|

| Compound 5 | 66% | 68% | Non-toxic |

| Compound 11 | 72% | 105% | Non-toxic |

| Compound 2 | N/A | N/A | Toxic |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Naphthonitrile, and how can purity be ensured during synthesis?

- Methodological Answer : this compound is commonly synthesized via cyanation of 2-naphthol or halogenated naphthalene derivatives using copper cyanide or palladium-catalyzed cross-coupling reactions. For purity validation, employ recrystallization (using ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Characterization via H/C NMR (CDCl₃ solvent) and FT-IR (nitrile stretch at ~2220 cm⁻¹) is critical. Ensure compliance with reporting standards for synthetic procedures, including solvent ratios and reaction times, as outlined in journal guidelines .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) is preferred for volatile analysis. For aqueous samples, solid-phase extraction (C18 cartridges) followed by HPLC-UV (λ = 254 nm) achieves detection limits of 0.1 µg/L. Validate methods using spike-recovery experiments (70–120% recovery) and inter-laboratory calibration .

Advanced Research Questions

Q. How can contradictory findings on the metabolic activation of this compound be systematically resolved?

- Methodological Answer : Discrepancies in metabolic studies often arise from differences in model systems (e.g., rodent vs. human hepatocytes). Conduct comparative in vitro assays using liver microsomes from multiple species, quantifying cytochrome P450 isoforms (CYP1A2, CYP2E1) via immunoblotting. Pair this with LC-HRMS to identify reactive intermediates (e.g., epoxides or nitrile hydrates). Apply the ATSDR framework for data extraction (Table B-1, ) to standardize variables like exposure duration and dose .

Q. What experimental designs are recommended to assess the carcinogenic potential of this compound in vivo?

- Methodological Answer : Use a two-year bioassay in Sprague-Dawley rats (n = 50/group, 0–500 mg/kg/day oral dosing). Monitor tumor incidence via histopathology, focusing on hepatic and renal tissues. Include positive controls (e.g., 2-Naphthylamine, a known carcinogen ) and adjust for confounders like body weight changes. Apply the ATSDR risk-of-bias assessment () to evaluate study validity, emphasizing blinding and randomization .

Q. How should researchers address gaps in the environmental fate data of this compound?

- Methodological Answer : Perform photodegradation studies under simulated sunlight (300–800 nm) to quantify half-lives in water and soil. Use C-labeled this compound to track mineralization products (CO₂) and bound residues. Model partitioning coefficients (log Kow, log Koc) via EPI Suite software, comparing results with structurally similar nitriles (e.g., benzonitrile) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for meta-analyses of this compound toxicity data?

- Methodological Answer : Use random-effects models to aggregate data from heterogeneous studies (e.g., differing exposure routes). Stratify by study quality (low/moderate/high risk of bias per ) and species sensitivity. Report I² statistics to quantify heterogeneity. For example, a meta-analysis of hepatotoxicity might reveal dose-response trends obscured in individual studies .

Q. How can experimental reproducibility be enhanced in this compound research?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines (): document reaction conditions (temperature, catalyst loading), raw spectral data, and purity thresholds in supplementary materials. Share datasets via repositories like Zenodo, and use standardized toxicity assays (e.g., OECD Test No. 423 for acute oral toxicity) .

Q. Tables for Key Data

Table 1. Key Parameters for this compound Bioassays

Table 2. Analytical Methods for this compound Detection

| Matrix | Technique | LOD (µg/L) | Recovery (%) |

|---|---|---|---|

| Water | GC-MS | 0.05 | 85–110 |

| Soil | HPLC-UV | 0.2 | 75–95 |

| Biological Tissue | LC-HRMS | 0.01 | 70–105 |

Properties

IUPAC Name |

naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKDTTQQTKDXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060621 | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-46-7 | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQG8D8B4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.